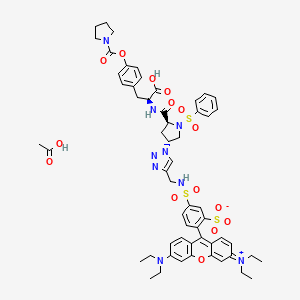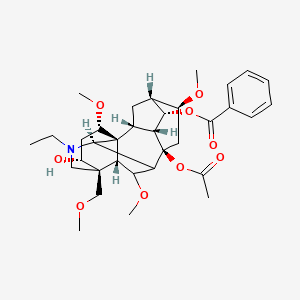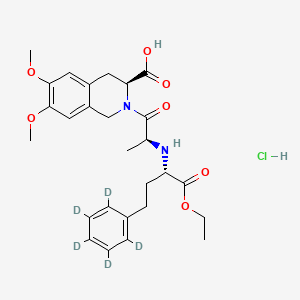
L-Seryl-L-leucyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-leucyl-L-valine is a tripeptide composed of three amino acids: serine, leucine, and valine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique combination of these amino acids imparts specific properties to the tripeptide, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Seryl-L-leucyl-L-valine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (valine) to the resin, followed by the addition of leucine and serine. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts, and the reaction conditions are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-leucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, which may further react to form more complex structures.
Reduction: Reduction reactions can target the peptide bonds or specific side chains, altering the overall structure of the tripeptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and appropriate solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated product, while reduction of the peptide bonds can lead to the formation of smaller peptide fragments .
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-leucyl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.
Biology: The tripeptide is studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: It is used in the development of novel materials, such as hydrogels and nanostructures, due to its self-assembling properties
Wirkmechanismus
The mechanism of action of L-Seryl-L-leucyl-L-valine involves its interaction with specific molecular targets and pathways. For instance, the tripeptide can interact with enzymes and receptors, modulating their activity. The serine residue may participate in hydrogen bonding and electrostatic interactions, while the leucine and valine residues contribute to hydrophobic interactions. These interactions can influence cellular processes such as signal transduction, protein synthesis, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to L-Seryl-L-leucyl-L-valine include other tripeptides with different amino acid sequences, such as L-Seryl-L-leucyl-L-phenylalanine and L-Seryl-L-leucyl-L-isoleucine .
Uniqueness
This compound is unique due to its specific combination of amino acids, which imparts distinct physicochemical properties. The presence of serine provides a polar functional group, while leucine and valine contribute hydrophobic characteristics. This combination allows the tripeptide to participate in diverse interactions and reactions, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C14H27N3O5 |
|---|---|
Molekulargewicht |
317.38 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H27N3O5/c1-7(2)5-10(16-12(19)9(15)6-18)13(20)17-11(8(3)4)14(21)22/h7-11,18H,5-6,15H2,1-4H3,(H,16,19)(H,17,20)(H,21,22)/t9-,10-,11-/m0/s1 |
InChI-Schlüssel |
IXZHZUGGKLRHJD-DCAQKATOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(15R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B11934150.png)
![2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B11934156.png)

![4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B11934165.png)
![N-[5-[7-[2-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]ethoxy]-1,3-dihydro-2-benzofuran-5-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B11934172.png)
![1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B11934179.png)

![4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one](/img/structure/B11934191.png)
![(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one](/img/structure/B11934193.png)
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)


![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)

